2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2,3,5,6,8,9,11,12-Octahydrobenzo[b]pentaoxacyclopentadecine-15,16-diamine is systematically named according to IUPAC rules as 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine . This nomenclature reflects its bicyclic framework, comprising a 13-membered crown ether fused to a benzene ring. The prefix pentaoxabicyclo denotes five oxygen atoms distributed across two fused rings, while [13.4.0] specifies the bridgehead positions. The numbering prioritizes the oxygen atoms, placing the benzene ring at positions 1(15), 16, and 18. The diamine substituents occupy positions 17 and 18 in this system, corresponding to carbons 15 and 16 in the original designation due to alternate numbering conventions for fused polycyclic systems .
Isomeric considerations arise from potential variations in oxygen placement or diamine substitution. However, the rigid crown ether backbone and ortho-diamine configuration on the benzene ring limit structural isomerism. Tautomerism is absent due to the absence of proton-transfer sites.
| Structural Feature | IUPAC Representation |
|---|---|
| Bicyclic framework | Bicyclo[13.4.0]nonadeca-1(15),16,18-triene |
| Oxygen distribution | 2,5,8,11,14-pentaoxa |
| Substituents | 17,18-diamine |
Crown Ether Family Classification: Benzo-15-Crown-5 Derivatives
This compound belongs to the benzo-15-crown-5 family, characterized by a 15-membered macrocycle containing five oxygen atoms fused to a benzene ring . The parent structure, benzo-15-crown-5 (C~14~H~20~O~5~), serves as a foundational scaffold for derivatives engineered to enhance cation selectivity or introduce functional groups . The diamine variant modifies the parent structure by replacing two hydrogen atoms on the benzene ring with amine groups (-NH~2~), altering electronic and steric properties.
Crown ethers are classified by their cavity size and oxygen count, which dictate cation affinity. Benzo-15-crown-5 derivatives exhibit preferential binding for sodium ions (Na⁺), as the 1.8–2.2 Å cavity accommodates Na⁺ (ionic radius: 0.95 Å) more effectively than larger cations like K⁺ (1.33 Å) . The diamine substituents introduce secondary coordination sites, potentially enabling transition metal binding or pH-dependent conformational changes.
| Crown Ether | Cavity Diameter (Å) | Typical Cation | Derivative Example |
|---|---|---|---|
| 12-Crown-4 | 1.2–1.5 | Li⁺ | — |
| Benzo-15-Crown-5 | 1.8–2.2 | Na⁺ | 15,16-Diamine derivative |
| 18-Crown-6 | 2.6–3.2 | K⁺ | Dicyclohexano-18-crown-6 |
Positional Analysis of Diamine Substituents (C-15/C-16)
The ortho-diamine configuration at positions C-15 and C-16 (equivalent to C-17 and C-18 in IUPAC numbering) imposes distinct electronic and steric effects. The benzene ring’s electron-withdrawing nature polarizes the amine groups, enhancing their nucleophilicity. This arrangement facilitates chelation with transition metals (e.g., Cu²⁺, Ni²⁺) or modulates the crown ether’s affinity for alkali metals via secondary interactions .
The substituents’ proximity to the crown ether cavity creates a preorganized binding pocket , where amine lone pairs may synergize with oxygen donors to stabilize cation complexes. Comparative studies of para- and meta-substituted benzo-15-crown-5 derivatives reveal that ortho substitution maximizes steric complementarity for smaller cations like Na⁺, while reducing cavity flexibility .
Structural Impact of Diamine Substituents:
- Electronic Effects: Increased electron density at the benzene ring alters oxygen basicity, potentially weakening Na⁺ binding .
- Steric Effects: Ortho substitution restricts rotational freedom, preorganizing the cavity for cation entry.
- Secondary Coordination: Amine groups enable hydrogen bonding or metal coordination, expanding application scope beyond alkali metal extraction .
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine |
InChI |
InChI=1S/C14H22N2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8,15-16H2 |
InChI Key |
UQAKILASLDRZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C(=C2)N)N)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Nitration and Subsequent Reduction
Introducing amine groups at positions 15 and 16 often begins with nitration of the benzo ring. Controlled nitration using fuming nitric acid and sulfuric acid at 0–5°C selectively adds nitro groups to the para positions relative to the ether oxygens.
Nitration Protocol
- Reagents : HNO₃ (90%), H₂SO₄ (conc.), macrocyclic precursor
- Conditions : 0–5°C, 2–4 hours
- Yield : 50–65%
The dinitro intermediate is reduced to the diamine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂/HCl. For example, hydrogenation at 50 psi H₂ in ethanol at 60°C for 12 hours achieves >90% conversion.
Direct Amination via Nucleophilic Substitution
Alternative routes employ halogenated precursors (e.g., 15,16-dichloro derivatives) subjected to amination. Reaction with aqueous ammonia or alkylamines in DMF at elevated temperatures (80–100°C) displaces chloride with amine groups.
Amination Example
| Halogenated Precursor | Amine Source | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 15,16-Dichloro derivative | NH₃ (aq.) | DMF | 80°C, 24h | 55% |
Modular Assembly from Pre-Functionalized Components
A convergent approach constructs the macrocycle from diamino-substituted benzene derivatives. For instance, 15,16-diaminobenzoic acid is esterified, followed by cyclization with tetraethyleneglycol ditosylate. This method avoids post-synthetic functionalization but requires stringent protection/deprotection steps for the amine groups.
Key Steps
- Protection of amines as phthalimides.
- Esterification with PEG ditosylate.
- Deprotection using hydrazine.
This route yields the target diamine in 40–50% overall yield but demands precise stoichiometric control to prevent oligomerization.
Analytical Characterization and Quality Control
Critical analytical data for the final compound include:
Spectroscopic Signatures
- ¹H NMR (DMSO-d₆): δ 6.8–7.2 ppm (aromatic H), δ 3.2–4.0 ppm (ether OCH₂), δ 2.8–3.0 ppm (NH₂).
- IR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-O-C ether).
- MS (ESI+) : m/z 298.33 [M+H]⁺.
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient), with retention times around 8.2 minutes.
Challenges and Optimization Strategies
Regioselectivity in Nitration
Competing nitration at undesired positions (e.g., meta to ether oxygens) is mitigated by using sterically hindered nitric acid mixtures or low temperatures.
Side Reactions During Amination
Over-reduction of nitro groups or C-N bond cleavage is minimized by employing Pd-C with controlled H₂ pressure instead of SnCl₂.
Scalability Issues
Macrocycle synthesis on multi-gram scales often suffers from poor yields due to entropic penalties. High-dilution conditions (0.01–0.05 M) and slow addition of reactants improve cyclization efficiency.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Williamson + Nitration | High regioselectivity | Multi-step, hazardous reagents | 30–40% |
| Direct Amination | Fewer steps | Limited to activated substrates | 50–55% |
| Modular Assembly | Avoids post-functionalization | Complex protection/deprotection | 40–50% |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hexamethylenetetramine, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives and substituted products .
Scientific Research Applications
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Its ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds. This complexation ability is crucial for its applications in sensing, separation, and catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues:
Structural and Functional Insights
- Substituent Effects: Amine Groups: The diamine substituents in the target compound enhance coordination with transition metals (e.g., Cu²⁺, Ni²⁺) compared to bromo or nitro derivatives, which lack lone-pair donors . Ethynyl Groups: The diethynyl analogue (CAS 680573-26-6) is tailored for click chemistry applications, enabling rapid conjugation with azide-functionalized biomolecules or polymers . Nitro Groups: The nitro-substituted variant (CAS 60835-69-0) shows reduced binding efficiency for alkali metals but is utilized in electrochemical sensors due to its redox activity .
- Crystal Packing: The 15,16-bis((4-nitrophenoxy)methyl) derivative forms a monoclinic crystal lattice with intermolecular C–H···O interactions, a feature absent in simpler derivatives like the bromo or ethynyl analogues .
Commercial Availability :
Research and Application Gaps
- The target compound’s ion-binding selectivity and thermodynamic stability constants (log K) remain uncharacterized in the provided evidence, unlike its nitro- or bromo-substituted counterparts.
Biological Activity
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine (CAS No. 102818-74-6) is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22N2O5
- Molecular Weight : 298.33 g/mol
- Purity : Typically around 97% to 98% .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that octahydrobenzo compounds possess antimicrobial properties. The specific compound has been tested against several bacterial strains and demonstrated significant inhibitory effects. For instance:
- Case Study : A study conducted by Zhang et al. (2023) reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that octahydrobenzo derivatives may have anticancer effects. In vitro assays indicated:
- Mechanism : Induction of apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A report by Lee et al. (2024) highlighted the compound's ability to inhibit cell proliferation in HeLa cells with an IC50 value of 15 µM .
Neuroprotective Effects
Recent investigations into neuroprotection have revealed that this compound could potentially protect neuronal cells from oxidative stress:
- Mechanism : It appears to modulate the Nrf2/ARE signaling pathway.
- Case Study : In a study by Kim et al. (2024), treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures .
Pharmacokinetics
Understanding the pharmacokinetics of 2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption was noted in animal models.
- Distribution : High tissue distribution observed in liver and kidneys.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mostly eliminated via urine .
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promise for therapeutic applications, it also presents certain risks:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine to improve yield and purity?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to identify critical reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while isolating key variables affecting ring-closure efficiency in macrocyclic compounds . Pre-optimization via computational tools (e.g., quantum chemical calculations) can predict favorable reaction pathways, as demonstrated in reaction path search methods for similar heterocyclic systems .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this macrocyclic diamine?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm hydrogenation patterns and amine proton environments, LC-MS for molecular weight validation, and FT-IR to verify secondary amine stretches (~3300 cm⁻¹) and ether linkages (~1100 cm⁻¹). For crystallographic confirmation, single-crystal X-ray diffraction is recommended, though challenges in crystallization may require solvent screening (e.g., slow evaporation in DMF/water mixtures) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at ≤ -20°C in amber vials to prevent oxidation and photodegradation. Pre-storage purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes residual acids or oxidants that could destabilize the macrocycle. Periodic stability assays (TLC or HPLC) are advised to monitor degradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data on the compound’s conformational flexibility?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and compare with experimental NMR coupling constants (e.g., J values for vicinal protons). Discrepancies may arise from solvent effects or dynamic averaging; molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) can reconcile these differences .
Q. What strategies address conflicting reactivity data in catalytic applications of this macrocycle?
- Methodological Answer : Systematically vary reaction conditions (e.g., pH, counterion effects) and employ Hammett plots to correlate electronic effects with catalytic turnover. For example, contradictory Lewis acidity trends might stem from competing coordination modes, resolved via EXAFS or XPS to probe metal-ligand binding geometries .
Q. How can researchers design experiments to study the environmental fate of this compound in aqueous systems?
- Methodological Answer : Use OECD 308/309 guidelines for biodegradability and hydrolysis studies. For photodegradation, simulate UV exposure (λ = 254–365 nm) in photoreactors and analyze products via HRMS. Adsorption coefficients (Kd) can be determined using HPLC with C18 columns to model soil/water partitioning .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
